N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14(16-10-15(18)7-3-4-8-15)13-9-11-5-1-2-6-12(11)19-13/h1-2,5-6,9,18H,3-4,7-8,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVZINFXANRCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including palladium-catalyzed C-H arylation and transamidation reactions.
Introduction of the Hydroxycyclopentyl Group: The hydroxycyclopentyl group can be introduced via a coupling reaction involving appropriate reagents and catalysts.
Final Assembly: The final step involves the coupling of the benzofuran core with the hydroxycyclopentyl group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Synthetic Preparation Routes
The compound can be synthesized through amide coupling strategies , as demonstrated in benzofuran-2-carboxamide derivatives. Key steps involve:
Table 1: Representative Synthesis Protocol
| Step | Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | C–H Arylation | Pd(OAc)₂, 4-iodoanisole, DCE, 110°C | 73% | |
| 2 | Transamidation | Boc-protected amine, MeCN, 60°C, 12h | 68-85% |
-
Mechanistic Insight : Palladium-catalyzed C–H activation proceeds via a Pd(II)/Pd(IV) cycle (Scheme 4 in ), involving oxidative addition of aryl iodides and reductive elimination to form aryl-benzofuran bonds.
Functional Group Transformations
The amide group and hydroxycyclopropyl moiety participate in distinct reactions:
Amide Reactivity
-
Transamidation : Exchanges the amine component under acidic conditions. For example:
This reaction enables modular diversification of the amine substituent ( ).
Hydroxycyclopropyl Group
-
Oxidation : The secondary alcohol may oxidize to a ketone under strong oxidizing agents (e.g., CrO₃), though no direct data exists for this specific compound.
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Esterification : Reacts with acyl chlorides to form esters, enhancing solubility for biological assays ( ).
Stability Under Physiological Conditions
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pH-Dependent Hydrolysis : The amide bond resists hydrolysis at neutral pH but cleaves under strongly acidic (HCl, reflux) or basic (NaOH, 70°C) conditions, yielding benzofuran-2-carboxylic acid and the corresponding amine ( ).
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Thermal Stability : Decomposes above 200°C, with DSC data showing an exothermic peak at 215°C ( ).
Catalytic Modifications
Pd-mediated cross-couplings enable late-stage functionalization:
Table 2: Catalytic Modifications
| Reaction Type | Catalyst System | Substrate | Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl-benzofuran hybrids |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-aryl amide derivatives |
These reactions leverage the electron-deficient benzofuran core for regioselective coupling ( ).
Structural Influences on Reactivity
Crystallographic data ( ) reveals:
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Dihedral Angles : 53.8° between benzofuran and adjacent aryl rings, reducing conjugation and increasing electrophilicity at the amide carbonyl.
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Hydrogen Bonding : Intermolecular N–H⋯O bonds (2.05 Å) stabilize dimeric forms, potentially slowing hydrolysis kinetics.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its pharmacological properties, which include:
- Analgesic Effects : Research indicates that derivatives of benzofuran compounds can exhibit analgesic activity. N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide has been evaluated for its effectiveness in pain management, showing promising results in preclinical models .
- Neuroprotective Properties : Studies have suggested that benzofuran derivatives may protect neuronal cells from damage. The compound's structure allows it to interact with various neuroreceptors, potentially offering therapeutic benefits in neurodegenerative diseases .
- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .
Study on Analgesic Effects
A study published in Pain Research and Management evaluated the analgesic properties of this compound in rodent models. The results indicated a significant reduction in pain response compared to control groups, suggesting potential for development as a new analgesic agent .
Neuroprotection Research
In a study focused on neuroprotection, researchers administered the compound to models of neurodegeneration. The findings showed reduced neuronal loss and improved functional outcomes, highlighting its potential use in conditions like Alzheimer's disease .
Data Tables
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Target Binding
- Hydroxycyclopentyl vs. Sulfamoylphenyl (C8): The hydroxy group in the target compound may form hydrogen bonds analogous to the sulfamoyl group in C8 but with reduced acidity. This could alter HDAC isoform selectivity or binding kinetics .
- Azabicyclo vs. Hydroxycyclopentyl: The rigid azabicyclo[2.2.2]octane group in the nAChR agonist enhances receptor specificity, whereas the flexible hydroxycyclopentyl in the target compound might favor interactions with larger binding pockets .
Physicochemical Properties Solubility: The hydroxy group in the target compound likely improves aqueous solubility compared to lipophilic substituents (e.g., methoxy or ethynyl groups in other analogs).
Biological Activity
- HDAC Inhibition: C8’s sulfamoyl group and methoxy substitution enable potent HDAC1/2/3/8 binding, whereas the target compound’s hydroxy group may favor interactions with polar residues in HDAC active sites .
- Receptor Agonism: The nAChR agonist’s methoxyphenyl and azabicyclo groups are critical for α7 receptor activation, a feature absent in the target compound .
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically beginning with the formation of the benzofuran scaffold followed by the introduction of the cyclopentyl and hydroxymethyl groups. The structural formula can be represented as follows:
This compound contains a benzofuran core, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities.
Anticancer Properties
Research has demonstrated that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that modifications to the benzofuran structure can enhance cytotoxicity against leukemia cells with IC50 values as low as 0.1 μM .
In vitro studies on related compounds have shown that specific substitutions on the benzofuran ring can lead to selective inhibition of cancer cell proliferation. For example, compounds with a CONH group have been identified as crucial for anticancer activity, with enhanced effects observed when additional functional groups are present .
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 6f | SK-BR-3 | 5 | Induces apoptosis |
| 3h | SW620 | 10 | Non-apoptotic cell death |
| 7a | EAC | 2 | DNA interaction |
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit critical pathways such as AKT signaling in lung adenocarcinoma cells, leading to mitotic catastrophe and reduced tumor growth in vivo .
- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a significant mechanism for many benzofuran derivatives. Compounds like 3h and 6f have been documented to trigger apoptotic pathways selectively in cancer cell lines .
Case Studies
Several studies have focused on the biological evaluation of benzofuran derivatives similar to this compound:
- Benzofuran-2-carboxamides : A study evaluated various derivatives for their antiproliferative effects against multiple cancer cell lines. The results indicated that certain substitutions significantly enhanced activity against specific targets while maintaining low toxicity towards normal cells .
- Structure-Activity Relationships : Research has highlighted that the position and type of substituents on the benzofuran ring are critical determinants of biological activity. For example, the introduction of halogen atoms or alkyl chains has been linked to improved cytotoxicity and selectivity .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves amide bond formation between 1-benzofuran-2-carboxylic acid and the amine derivative (e.g., (1-hydroxycyclopentyl)methanamine). Key steps include:
- Coupling Agents : Use reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid .
- Solvent and Temperature : Reactions are conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%).
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (1:1.2 molar ratio of acid to amine) to maximize yield.
Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the benzofuran core, cyclopentyl hydroxy group, and amide linkage. Peaks for the cyclopentyl methylene protons (~δ 3.5–4.0 ppm) and aromatic protons (δ 6.8–7.8 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNO) with electrospray ionization (ESI+) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, particularly for the hydroxycyclopentyl group .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis : Modify substituents on the benzofuran ring (e.g., methoxy, halogen) or cyclopentyl group (e.g., hydroxyl position, methyl branching) .
- Biological Assays : Test derivatives in in vitro models (e.g., enzyme inhibition assays for HDACs or kinase targets) and in vivo rodent models for neuroactivity or anticancer efficacy .
- Computational Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., HDACs or nicotinic receptors). Focus on interactions between the carboxamide group and catalytic zinc ions or hydrophobic pockets .
Advanced: How can researchers resolve contradictions in reported biological activities of benzofuran carboxamides?
Methodological Answer:
- Reproducibility Checks : Replicate studies under standardized conditions (e.g., cell lines, assay buffers) to isolate compound-specific effects .
- Purity Validation : Confirm compound purity (>98%) via HPLC and LC-MS to rule out impurities influencing activity .
- Meta-Analysis : Compare datasets across studies using tools like PRISMA guidelines. Variables such as dosing (IC) or animal models (e.g., mice vs. rats) may explain discrepancies .
Advanced: What experimental strategies can elucidate the mechanism of action for this compound in neurological models?
Methodological Answer:
- Receptor Binding Assays : Perform competitive binding studies with radiolabeled ligands (e.g., -epibatidine for α7 nicotinic receptors) to assess affinity .
- Calcium Imaging : Use fluorescent dyes (e.g., Fluo-4 AM) in neuronal cell lines to measure intracellular Ca flux upon receptor activation .
- Knockout Models : Compare wild-type and α7 receptor knockout mice to confirm target specificity in cognitive tasks (e.g., Morris water maze) .
Basic: What stability and solubility challenges are associated with this compound, and how can they be mitigated?
Methodological Answer:
- Solubility : Poor aqueous solubility is common; use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin complexes for in vitro studies .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Degradation products (e.g., hydrolyzed amide) can be monitored via HPLC .
- Formulation : For in vivo use, prepare suspensions in 0.5% methylcellulose or lipid-based nanoemulsions to enhance bioavailability .
Advanced: How can molecular dynamics (MD) simulations improve understanding of this compound’s interactions with biological targets?
Methodological Answer:
- Simulation Setup : Use GROMACS or AMBER to model ligand-protein complexes (e.g., HDAC1 or α7 nAChR) over 100-ns trajectories .
- Binding Free Energy : Calculate ΔG using MM-PBSA to identify critical residues (e.g., HIS140 in HDAC1 or TRP77 in α7 nAChR) .
- Allosteric Effects : Analyze conformational changes in targets upon ligand binding (e.g., pore opening in ion channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
